2-Aminoheptanedioic acid 2-Aminoheptanedioic acid 2-Aminoheptanedioic acid, also known as alpha-aminopimelic acid or a-aminopimelate, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). 2-Aminoheptanedioic acid is soluble (in water) and a moderately acidic compound (based on its pKa). 2-Aminoheptanedioic acid has been primarily detected in feces. Within the cell, 2-aminoheptanedioic acid is primarily located in the cytoplasm. Outside of the human body, 2-aminoheptanedioic acid can be found in beverages and fruits. This makes 2-aminoheptanedioic acid a potential biomarker for the consumption of these food products.
2-aminopimelic acid is an amino dicarboxylic acid that is heptanedioic acid in which a hydrogen at position 2 is replaced by an amino group. It is a component of the cell wall peptidoglycan of bacteria. It has a role as a bacterial metabolite. It is an amino dicarboxylic acid and a non-proteinogenic alpha-amino acid.
Brand Name: Vulcanchem
CAS No.: 627-76-9
VCID: VC21539757
InChI: InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)
SMILES: C(CCC(=O)O)CC(C(=O)O)N
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol

2-Aminoheptanedioic acid

CAS No.: 627-76-9

Cat. No.: VC21539757

Molecular Formula: C7H13NO4

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

2-Aminoheptanedioic acid - 627-76-9

CAS No. 627-76-9
Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
IUPAC Name 2-aminoheptanedioic acid
Standard InChI InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)
Standard InChI Key JUQLUIFNNFIIKC-UHFFFAOYSA-N
SMILES C(CCC(=O)O)CC(C(=O)O)N
Canonical SMILES C(CCC(=O)O)CC(C(=O)O)N

Identifier TypeValue
Common Name2-Aminoheptanedioic acid
IUPAC Name2-aminoheptanedioic acid
Traditional Name2-aminopimelic acid
CAS Registry Number3721-85-5
For S-isomer26630-55-7
Accession Number (ContaminantDB)CHEM028317

The compound exists in stereoisomeric forms, with the S-isomer ((2S)-2-aminoheptanedioic acid) being biologically significant and having unique identifiers .

Chemical Structure and Properties

Structural Characteristics

2-Aminoheptanedioic acid has a linear carbon backbone with two carboxylic acid groups, one at each end of the chain, and an amino group attached to the carbon at position 2. This structure gives it important chemical and biological properties.

Structural RepresentationValue
Chemical FormulaC7H13NO4
SMILESNC(CCCCC(O)=O)C(O)=O
InChI IdentifierInChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)
InChI KeyJUQLUIFNNFIIKC-UHFFFAOYSA-N

For the specific S-isomer, the structural representations are:

Structural RepresentationValue
SMILES (Isomeric)C(CCC(=O)O)CC@@HN
InChI (S-isomer)InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m0/s1
InChI Key (S-isomer)JUQLUIFNNFIIKC-YFKPBYRVSA-N

Physical and Chemical Properties

The compound possesses specific physical and chemical properties that determine its behavior in biological systems and chemical reactions:

PropertyValue
Average Molecular Mass175.182 g/mol
Monoisotopic Mass175.084 g/mol
Exact Mass (S-isomer)175.08445790 g/mol
Topological Polar Surface Area101.00 Ų
XlogP-2.60
Atomic LogP (AlogP)0.04
H-Bond Acceptor3
H-Bond Donor3
Rotatable Bonds6

These properties indicate that 2-aminoheptanedioic acid is likely to be water-soluble, which is consistent with its biological role in aqueous cellular environments .

Biological Significance

2-Aminoheptanedioic acid plays significant roles in biological systems, particularly in bacterial metabolism and cellular structure. Its biological significance extends to several domains:

Bacterial Cell Wall Biosynthesis

The compound serves as a component in the biosynthesis of bacterial cell wall peptidoglycan, which is essential for bacterial survival and structural integrity . This role makes it potentially relevant for antimicrobial research, as compounds that interfere with bacterial cell wall synthesis are often effective antibiotics.

Pharmacokinetic Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 2-aminoheptanedioic acid provide insights into its potential behavior in biological systems:

ADMET PropertyValueProbability
Human Intestinal AbsorptionPositive65.59%
Caco-2Negative94.08%
Blood Brain BarrierPositive57.50%
Human oral bioavailabilityPositive74.29%
Subcellular localizationMitochondria55.64%
P-glycoprotein inhibitorNegative98.75%
P-glycoprotein substrateNegative97.57%

These properties suggest that the compound has moderate intestinal absorption, can cross the blood-brain barrier, and has good oral bioavailability. Its predicted localization in mitochondria further indicates potential roles in cellular metabolism .

Research Applications and Disease Biomarkers

Recent research has identified 2-aminoheptanedioic acid as a potential biomarker for certain diseases, particularly in cancer research.

Lymphoma Biomarker Research

The following table summarizes the findings related to 2-aminoheptanedioic acid in lymphoma research:

Lymphoma Subtypep-ValueFDRTrend
Diffuse Large B-Cell Lymphoma (DLBCL)4.3 × 10^-60.0004Decreased ↓

This research suggests that 2-aminoheptanedioic acid could potentially serve as a biomarker for specific lymphoma subtypes, though further validation with larger sample sizes is needed .

Neurological Disease Research

Additionally, research has indicated higher levels of 2-aminoheptanedioic acid in the cerebrospinal fluid of glioblastoma patients compared to those with lower-grade (grade I-II) gliomas. This finding suggests potential applications in the differential diagnosis or monitoring of brain tumors .

Partial Least Square-Discriminant Analysis

ComparisonNumber of ComponentsAccuracy
DLBCL/Control20.9450.8450.600
CLL/Control21.000.9110.734

These statistical parameters indicate high accuracy in distinguishing lymphoma subtypes from controls based on metabolomic profiles, including 2-aminoheptanedioic acid levels .

Future Research Directions

Based on the current knowledge of 2-aminoheptanedioic acid, several promising research directions emerge:

  • Further investigation of its role as a biomarker in larger cohorts of lymphoma patients to validate its diagnostic potential

  • Exploration of the mechanistic relationship between altered 2-aminoheptanedioic acid levels and disease pathophysiology

  • Development of analytical methods for accurate quantification of this compound in biological samples

  • Investigation of its potential as a target for antimicrobial drugs, given its role in bacterial cell wall synthesis

  • Structure-activity relationship studies to develop derivatives with enhanced biological activities

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